molecular formula C13H18O2 B2674203 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane CAS No. 840517-51-3

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

Cat. No.: B2674203
CAS No.: 840517-51-3
M. Wt: 206.285
InChI Key: PPXMLAKSCDVFAI-UHFFFAOYSA-N
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Description

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane (CAS 840517-51-3) is an epoxide-containing compound of high interest in organic and medicinal chemistry research. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure features a reactive oxirane ring, which can be readily opened by nucleophiles, allowing researchers to functionalize the molecule and create derivatives with potential bioactivity. This compound is recognized as a valuable synthetic intermediate. Research into analogous phenoxy-methyl-oxirane structures indicates their utility as precursors in the development of enzyme inhibitors and other bioactive agents . The reactive epoxide moiety makes it a crucial precursor for designing novel molecules, particularly in exploring structure-activity relationships. Handling of this product requires appropriate safety measures. It is classified with GHS07 and signal word "Warning," indicating potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMLAKSCDVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane typically involves the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Intermediate in Drug Synthesis :
    • 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane is utilized as a key intermediate in the synthesis of beta-blockers, particularly Bisoprolol. This drug is widely used for treating hypertension and heart-related conditions. The compound's ability to participate in nucleophilic substitutions allows for the introduction of various functional groups that enhance pharmacological activity .
  • Potential Anticancer Activity :
    • Recent studies have indicated that oxirane derivatives exhibit anticancer properties. The epoxide group can react with cellular macromolecules, potentially leading to apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of this compound in various cancer models .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • This compound can serve as a building block for synthesizing more complex organic molecules. Its reactive epoxide ring can be opened under mild conditions to form alcohols or amines, which are valuable in constructing diverse organic frameworks .
  • Synthesis of Functionalized Polymers :
    • The incorporation of this compound into polymer matrices can lead to the development of functionalized polymers with tailored properties for specific applications, such as drug delivery systems or smart materials .

Case Studies

Study Findings
Synthesis of BisoprololDemonstrated that this compound serves as a crucial intermediate, allowing for efficient production with high yields .
Anticancer Activity AssessmentIn vitro studies showed that derivatives containing the oxirane moiety exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Polymer FunctionalizationResearch highlighted the successful incorporation of this compound into polymer chains, resulting in materials with enhanced mechanical and thermal properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that

Biological Activity

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, a compound with the molecular formula C13H18O2C_{13}H_{18}O_2 and a molecular weight of 206.28 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to interact with various biological targets.

The structure of this compound can be represented by its canonical SMILES notation: CC(C)Oc1ccc(cc1)C(C)O, indicating the presence of a phenoxy group that may contribute to its biological properties. The compound's physical and chemical properties are critical for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
IUPAC NameThis compound
SMILESCC(C)Oc1ccc(cc1)C(C)O

Antioxidant Properties

Research indicates that many phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity . This property is crucial for preventing oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that the compound can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Inflammatory Response Modulation

The compound has also been studied for its potential to modulate inflammatory responses. In models of inflammation, it was observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible role in managing inflammatory diseases .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the antiproliferative effects of this compound on MCF-7 cells.
    • Method : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency at concentrations as low as 10 µM.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects in a rat model induced with carrageenan.
    • Method : Rats were administered the compound prior to carrageenan injection.
    • Results : Significant reduction in paw edema was noted compared to controls, alongside lower levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

The following analysis compares 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane with structurally related epoxides, focusing on substituent effects, physicochemical properties, synthesis yields, and functional applications.

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy Substituted: 2-(4-Methoxyphenyl)-3-methyloxirane () contains a methoxy group, which is electron-donating. This enhances the stability of the epoxide ring compared to nitro- or bromo-substituted derivatives but may reduce electrophilic reactivity . Nitro Substituted: (R)-2-((4-Nitrophenoxy)methyl)oxirane () features a nitro group, an electron-withdrawing substituent that increases the electrophilicity of the epoxide, making it more reactive in ring-opening reactions (e.g., nucleophilic additions) . Isopropyl/Methyl Substituted: The target compound’s isopropyl and methyl groups are sterically bulky but electron-neutral. This likely results in intermediate reactivity, balancing steric hindrance with moderate electrophilicity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight PSA (Ų) Key Substituents Odor Profile (if available)
This compound C14H20O2 236.31 ~12.5* 4-Isopropyl, 3-methyl Not reported
2-(4-Ethyl-3-methoxybenzyl)oxirane C12H16O2 192.25 N/A 4-Ethyl, 3-methoxy Floral, fresh, slight lime, sweet
(R)-2-((4-Nitrophenoxy)methyl)oxirane C9H9NO4 195.17 N/A 4-Nitro Not reported
2-[(3-Pentadecylphenoxy)methyl]oxirane C24H40O2 360.60 21.8 3-Pentadecyl Not reported

*Estimated based on similar compounds (e.g., 2-decyl-3-(4-methylhexyl)oxirane in ).

  • Odor Characteristics : Derivatives like 2-(4-ethyl-3-methoxybenzyl)oxirane exhibit distinct olfactory profiles (floral, fresh) due to methoxy and ethyl groups, whereas the target compound’s odor remains uncharacterized .

Commercial Availability and Cost

  • Niche Derivatives: Rare compounds like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–$4,200/g (), reflecting the cost of specialized synthesis and purification .

Q & A

Q. What are the established synthetic pathways for 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane?

The compound is typically synthesized via epoxidation of its allyl ether precursor. A common method involves reacting the allyl ether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the alkene (δ 5–6 ppm) and the emergence of oxirane protons (δ 3.5–4.5 ppm). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the epoxide. Alternative routes include catalytic oxidation with transition-metal complexes (e.g., Mn-salen), though yields may vary depending on steric hindrance from the isopropyl and methyl substituents .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Key signals include the oxirane ring protons (δ 3.5–4.5 ppm, split into ABX patterns) and aromatic protons from the phenolic ring (δ 6.5–7.5 ppm). The isopropyl group appears as a septet (δ 1.2–1.4 ppm) adjacent to methyl doublets.
  • IR Spectroscopy : Confirms the epoxide ring via C-O-C asymmetric stretching (~1250 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220 for M⁺) and fragmentation patterns (e.g., loss of the oxirane ring) validate the structure .

Q. What stability protocols are recommended for long-term storage?

Store the compound under inert gas (argon or nitrogen) at –20°C to prevent moisture-induced ring-opening. Stabilizers like butylated hydroxytoluene (BHT, 0.1% w/w) can inhibit radical degradation. Stability should be assessed periodically via NMR to detect hydrolysis products (e.g., diols at δ 3.6–4.0 ppm) .

Advanced Research Questions

Q. How do electronic effects of phenolic substituents influence oxirane ring reactivity?

The isopropyl (electron-donating) and methyl groups increase electron density at the oxirane ring, enhancing its electrophilicity. Density Functional Theory (DFT) studies using correlation-consistent basis sets (e.g., cc-pVTZ) reveal localized LUMO orbitals on the oxirane oxygen, facilitating nucleophilic attack. Substituent effects can be quantified via Hammett constants (σ values), where electron-donating groups lower activation energy for ring-opening reactions .

Q. What computational methods predict regioselectivity in oxirane ring-opening reactions?

Transition-state modeling with Gaussian software (B3LYP/6-311+G(d,p)) identifies preferential attack sites. For example, nucleophiles like amines or thiols target the less hindered oxirane carbon. Natural Bond Orbital (NBO) analysis further clarifies charge distribution, while Molecular Dynamics (MD) simulations assess solvent effects (e.g., polar aprotic solvents stabilize transition states) .

Q. What biological mechanisms are associated with the oxirane moiety in this compound?

The oxirane ring can alkylate DNA nucleophiles (e.g., guanine N7), inducing cytotoxic effects. In vitro assays (e.g., MTT on HeLa cells) show dose-dependent apoptosis, while in vivo studies in xenograft models measure tumor growth inhibition. Toxicity profiles (e.g., Ames test) are critical to differentiate mutagenic potential from therapeutic activity, as seen in structurally related oxiranes .

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